molecular formula C19H12N4O2S2 B12194748 N-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide

N-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide

Cat. No.: B12194748
M. Wt: 392.5 g/mol
InChI Key: OPDAWAUVJXUINV-PTNGSMBKSA-N
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Description

N-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide is a rhodanine-3-carboxamide derivative characterized by a quinolin-8-ylmethylidene substituent at the 5-position of the thiazolidinone core and a pyridine-4-carboxamide group at the 3-position. The Z-configuration of the exocyclic double bond is critical for its bioactivity.

Properties

Molecular Formula

C19H12N4O2S2

Molecular Weight

392.5 g/mol

IUPAC Name

N-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide

InChI

InChI=1S/C19H12N4O2S2/c24-17(13-6-9-20-10-7-13)22-23-18(25)15(27-19(23)26)11-14-4-1-3-12-5-2-8-21-16(12)14/h1-11H,(H,22,24)/b15-11-

InChI Key

OPDAWAUVJXUINV-PTNGSMBKSA-N

Isomeric SMILES

C1=CC2=C(C(=C1)/C=C\3/C(=O)N(C(=S)S3)NC(=O)C4=CC=NC=C4)N=CC=C2

Canonical SMILES

C1=CC2=C(C(=C1)C=C3C(=O)N(C(=S)S3)NC(=O)C4=CC=NC=C4)N=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of quinoline-8-carbaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to form the thiazolidine ring . The final step involves the reaction of the thiazolidine derivative with pyridine-4-carboxylic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention in medicinal chemistry due to its potential therapeutic properties. Studies indicate that it may exhibit:

  • Antimicrobial Activity : The presence of the quinoline structure is associated with antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.
  • Anticancer Properties : Preliminary research suggests that this compound may inhibit cancer cell proliferation, particularly in certain types of tumors. Its mechanism of action could involve the modulation of specific signaling pathways involved in cell growth and apoptosis.

Biochemical Studies

Research has explored the interactions of N-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide with biological macromolecules:

  • Protein Binding Studies : Investigations into how the compound binds to proteins can provide insights into its mechanism of action and potential off-target effects.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which is crucial for drug design targeting metabolic pathways.

Material Science

The unique chemical structure allows for potential applications in material science:

  • Nanomaterials Development : The compound's properties can be harnessed to create novel nanomaterials with specific functionalities, such as enhanced electrical conductivity or catalytic activity.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated the antibacterial effects of the compound against various strains of bacteria. The results indicated that it was particularly effective against Gram-positive bacteria, showcasing its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Research

In vitro studies have shown that this compound induces apoptosis in cancer cell lines. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins, suggesting a pathway for therapeutic intervention.

Case Study 3: Enzyme Inhibition

Research focused on the inhibition of specific kinases by this compound revealed significant inhibitory activity. This finding supports further exploration into its use as a targeted therapy in diseases characterized by aberrant kinase activity.

Mechanism of Action

The mechanism of action of N-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors involved in key biological pathways. The quinoline moiety may intercalate with DNA, while the thiazolidine ring could inhibit specific enzymes .

Comparison with Similar Compounds

Key Observations :

  • Pyridin-2-ylmethylidene substitution confers strong antifungal activity, contrasting with inactive pyridin-4-yl derivatives, highlighting positional sensitivity .
  • Chlorinated aryl groups (e.g., trichlorobenzylidene) enable enzyme inhibition through metal coordination, suggesting divergent mechanisms compared to antifungal analogues .

Modifications at the 3-Position

The 3-position substituent affects solubility and pharmacokinetics:

Compound Name 3-Substituent Physicochemical Impact Reference
Rhodanine-3-acetic acid derivatives Acetic acid Improved water solubility via salt formation; used in antimycobacterial agents
Target compound Pyridine-4-carboxamide Likely reduced solubility compared to carboxylates but enhanced bioavailability
2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide N-(2-methylphenyl)acetamide Increased lipophilicity; unconfirmed bioactivity

Key Observations :

  • Carboxylic acid derivatives (e.g., acetic acid) are prioritized for solubility but may require salt formulations for clinical use .

Biological Activity

N-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide is a complex organic compound that has garnered attention for its potential therapeutic applications due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazolidinone core structure fused with a quinoline moiety, characterized by the following molecular formula:

PropertyValue
Molecular FormulaC20H13N3O3S2
Molecular Weight407.5 g/mol
CAS Number951940-68-4

The presence of functional groups such as thioxo and oxo enhances its reactivity and potential interactions with biological targets .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • DNA Intercalation : The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : The thiazolidine ring may inhibit the activity of specific enzymes involved in cell signaling pathways, leading to apoptosis in cancer cells.
  • Cytotoxic Effects : Studies have shown that derivatives of thiazolidinones exhibit selective cytotoxicity against various cancer cell lines, indicating potential as anticancer agents .

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Several studies have evaluated the compound's efficacy against different cancer cell lines:

Cell LineIC50 (µM)Reference
K562 (Leukemia)8.5 - 14.9
HeLa (Cervical)8.9 - 15.1
MDA-MB-361 (Breast)12.7 - 25.6

These findings demonstrate that the compound exhibits significant cytotoxic effects, comparable to established chemotherapeutic agents like cisplatin.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It has shown promising results against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an anti-infective agent .

Case Studies and Research Findings

  • Cytotoxicity Studies : A study reported that compounds similar to this compound exhibited selective cytotoxicity against HeLa and K562 cells while sparing normal human fibroblasts, indicating a favorable safety profile for therapeutic applications .
  • Mechanistic Insights : Research has indicated that these compounds induce apoptosis through both extrinsic and intrinsic signaling pathways in cancer cells, highlighting their potential as effective anticancer agents .
  • Molecular Docking Studies : In-silico studies have predicted the binding affinities of this compound to various molecular targets, providing insights into its mechanism of action and guiding future modifications for enhanced activity .

Q & A

Basic: What are the standard synthetic protocols for preparing this thiazolidinone-quinoline hybrid compound?

Methodological Answer:
The compound is synthesized via a multi-step protocol involving:

Sonication-assisted cyclocondensation : Reacting substituted aryl amines with pyridine-4-carboxamide derivatives under ultrasound irradiation to form the 4-thiazolidinone core .

Schiff base formation : Introducing the quinolin-8-ylmethylidene moiety via condensation of the thiazolidinone intermediate with quinoline-8-carbaldehyde under reflux in acetic acid .

Purification : Recrystallization from ethyl acetate/ethanol (3:2) yields single crystals suitable for X-ray diffraction .
Key Considerations : Optimize reaction time and temperature to prevent decomposition of the thioxo group. Use TLC to monitor intermediate formation.

Basic: What spectroscopic techniques are essential for structural characterization?

Methodological Answer:

  • X-ray crystallography : Resolve the Z-configuration of the quinolinylmethylidene group and analyze puckering in the thiazolidinone ring (e.g., boat vs. chair conformations). Use SHELXL for refinement .
  • NMR spectroscopy : Confirm regiochemistry via 1H^1H NMR (e.g., pyridine protons at δ 8.5–9.0 ppm; thioxo group absence of protons) and 13C^{13}C NMR (C=O at ~170 ppm, C=S at ~125 ppm) .
  • Mass spectrometry (ESI-MS) : Validate molecular weight with [M+H]+^+ peaks and isotopic patterns .

Advanced: How can researchers resolve contradictions in QSAR models for anti-inflammatory activity?

Methodological Answer:
Contradictions often arise from variable substituent effects. Address this by:

3D-QSAR validation : Use kNN, PLRS, and MLR models to map steric/electrostatic fields. For example, electron-withdrawing groups (-NO2_2, -Cl) on the phenyl ring enhance COX/LOX inhibition .

Docking studies (AutoDock) : Correlate binding affinities (IC50_{50}) with experimental activity. Prioritize compounds with hydrogen bonds to COX-2’s Tyr385 or LOX’s Fe3+^{3+} center .

In vivo validation : Compare ulcerogenic indices (dose: 100 mg/kg p.o.) and serum biomarkers (AST, ALT) to differentiate true activity from toxicity .

Advanced: What strategies optimize crystallographic refinement for this compound’s polymorphs?

Methodological Answer:
For challenging polymorphs:

Data collection : Use high-resolution (<1.0 Å) synchrotron data to resolve disorder in the thioxo group .

Refinement in SHELXL : Apply TWIN/BASF commands for twinned crystals. Restrain anisotropic displacement parameters (ADPs) for the quinoline moiety .

Validation : Check Rint_{\text{int}} (<5%) and Rfree_{\text{free}} using tools like PLATON to detect missed symmetry .

Advanced: How to address low reproducibility in biological assays for dual COX/LOX inhibition?

Methodological Answer:

Standardize assay conditions :

  • Use carrageenan-induced edema models (rat paw volume at 4 hr post-injection).
  • Normalize enzyme inhibition data to indomethacin (COX) and zileuton (LOX) .

Control for metabolite interference : Perform LC-MS/MS to verify compound stability in serum .

Statistical design (DoE) : Apply factorial experiments to optimize dose-response variables (e.g., 25–100 mg/kg) .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Solid state : Store at -20°C under argon in amber vials to prevent oxidation of the thioxo group.
  • Solution phase : Prepare fresh DMSO stock solutions (<1 mM) to avoid thiazolidinone ring hydrolysis .

Advanced: How to troubleshoot synthetic byproducts during Schiff base formation?

Methodological Answer:
Common byproducts (e.g., cis-isomers or quinoline dimerization):

Chromatographic separation : Use silica gel columns with CHCl3_3:MeOH (95:5) to isolate the Z-isomer .

Reaction monitoring : Employ FT-IR to detect imine formation (C=N stretch at ~1600 cm1^{-1}) and exclude aldol adducts .

Catalytic additives : Add molecular sieves (4Å) to absorb water and shift equilibrium toward the desired product .

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